5-Fluoro-AMB-PICA: Comprehensive Chemical, Pharmacological, and Analytical Profiling
5-Fluoro-AMB-PICA: Comprehensive Chemical, Pharmacological, and Analytical Profiling
Executive Summary
5-Fluoro-AMB-PICA (also known in forensic literature as MMB-2201, 5F-MMB-PICA, or I-AMB) is a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxamide class ([1]). Originally identified in illicit drug markets around 2014, it has since become a critical target for forensic toxicologists and pharmacological researchers studying the structure-activity relationships (SAR) of cannabinoid analogs. This whitepaper provides an in-depth technical analysis of its molecular properties, stereoselective synthesis, receptor pharmacodynamics, and validated analytical detection methodologies.
Molecular Architecture & Physicochemical Profiling
The molecular structure of 5F-AMB-PICA is defined by three core pharmacophoric elements: an indole core , a 5-fluoropentyl tail attached at the N1 position, and a methyl L-valinate linked group attached via a carboxamide bridge at the C3 position. The presence of the chiral center on the valinate moiety dictates that the molecule exists as enantiomers, with the (S)-enantiomer exhibiting vastly superior binding affinity to cannabinoid receptors compared to its (R)-counterpart.
Table 1: Physicochemical and Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | methyl (2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3-methylbutanoate |
| Molecular Formula | C20H27FN2O3 |
| Molar Mass | 362.44 g/mol |
| Monoisotopic Mass | 362.20057 Da |
| XLogP3-AA | 3.9 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 60.3 Ų |
Data synthesized from[2].
Stereoselective Synthesis & Purification
The synthesis of 5F-AMB-PICA requires rigorous stereochemical control. The primary challenge in synthesizing amino acid-derived SCRAs is preventing the racemization of the chiral center during the amide coupling phase.
Protocol 1: Stereoretentive Synthesis Workflow
Step 1: N-Alkylation of the Indole Core 1H-indole-3-carboxylic acid is reacted with 1-bromo-5-fluoropentane in the presence of sodium hydride (NaH).
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Causality: Dimethylformamide (DMF) is selected as the solvent because, as a polar aprotic solvent, it effectively solvates the Na+ cation. This leaves the deprotonated indole nitrogen highly nucleophilic, maximizing the rate and yield of the SN2 nucleophilic substitution.
Step 2: Amide Coupling The resulting 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid is coupled with methyl L-valinate hydrochloride using HATU and N,N-Diisopropylethylamine (DIPEA).
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Causality: HATU is explicitly prioritized over traditional carbodiimides (such as DCC or EDC). The 7-azabenzotriazole moiety of HATU rapidly stabilizes the highly reactive O-acylisourea intermediate. This prevents the formation of an oxazolone intermediate, thereby completely suppressing the racemization of the L-valinate stereocenter and preserving the biologically active (S)-enantiomer.
Self-Validating System: To ensure batch integrity, the protocol utilizes a self-validating chiral High-Performance Liquid Chromatography (HPLC) step post-purification. By running the product against a racemic reference standard on a chiral stationary phase (e.g., Chiralpak AD-H), the integration of the (S)-enantiomer peak against the (R)-enantiomer peak must yield an enantiomeric excess (ee) of >98%. If the ee falls below this threshold, the batch is flagged for coupling reagent failure.
Workflow for the stereoselective synthesis of 5F-AMB-PICA.
Pharmacodynamics & Receptor Signaling
5F-AMB-PICA functions as a potent, full agonist at the human cannabinoid type 1 (CB1) and type 2 (CB2) receptors.
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Mechanistic Causality: The terminal ester moiety (valinate) combined with the highly lipophilic 5-fluoropentyl chain optimally fills the hydrophobic binding pocket of the CB1 receptor. This structural synergy leads to sub-nanomolar binding affinity ( Ki ) and profound downstream in vivo effects, including severe hypothermia, catalepsy, and analgesia, which are characteristic of third-generation SCRAs ([3]).
Upon binding, 5F-AMB-PICA stabilizes the active conformation of the CB1 receptor (a G-protein coupled receptor), triggering the dissociation of the Gi/o alpha subunit. This directly inhibits adenylate cyclase, resulting in a rapid depletion of intracellular cyclic AMP (cAMP) and the subsequent downregulation of Protein Kinase A (PKA) pathways.
CB1 receptor-mediated signaling pathway induced by 5F-AMB-PICA.
Analytical Toxicology & Mass Spectrometry
Due to its high potency, 5F-AMB-PICA is active at sub-milligram doses, meaning biological concentrations in toxicological casework are exceptionally low (often <1 ng/mL). Detection relies on highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) ([4]).
Protocol 2: LC-MS/MS Workflow for Biological Matrices
Step 1: Sample Preparation Whole blood or urine undergoes protein precipitation using cold acetonitrile.
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Causality: A deuterated internal standard (5F-AMB-PICA-d5) is spiked into the matrix prior to precipitation. This ensures that any matrix-induced ion suppression or physical extraction losses affect both the analyte and the internal standard equally, maintaining a constant area ratio for accurate quantification.
Step 2: Chromatographic Separation A C18 reversed-phase column is utilized with a mobile phase consisting of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
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Causality: Formic acid acts as an essential proton source. It forces the secondary amine and ester oxygens of 5F-AMB-PICA into a protonated state, drastically enhancing the ionization efficiency and yielding a strong [M+H]+ precursor ion at m/z 363.2 in positive electrospray ionization (ESI+) mode.
Step 3: Multiple Reaction Monitoring (MRM) Collision-induced dissociation (CID) is applied to fragment the precursor ion.
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Causality: The weakest bond in the molecule is the amide linkage. CID predictably cleaves this bond, yielding a highly stable 1-(5-fluoropentyl)-1H-indole-3-acylium product ion at m/z 232.1, which serves as the primary quantifier.
Table 2: LC-MS/MS MRM Transitions
| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|---|
| 5F-AMB-PICA | 363.2 | 232.1 | 144.1 | 20 / 35 |
| 5F-AMB-PICA-d5 (IS) | 368.2 | 232.1 | 144.1 | 20 / 35 |
Self-Validating System: The analytical run is self-validating through dynamic MRM ratio monitoring. The system automatically flags any sample where the qualifier-to-quantifier ion ratio deviates by more than ±20% from the calibration standards. Furthermore, if the absolute peak area of the internal standard drops below 50% of the mean area of the calibrators, the system invalidates the result due to severe matrix effects, requiring sample dilution and re-extraction.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 119058037, 5-Fluoro-AMB-PICA". PubChem. URL:[Link]
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Wikipedia Contributors. "MMB-2201". Wikipedia, The Free Encyclopedia. URL:[Link]
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Kevin, R. C., et al. "Structure-activity relationships for 5F-MDMB-PICA and its 5F-pentylindole analogs to induce cannabinoid-like effects in mice". PubMed Central (PMC). URL:[Link]
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Banister, S. D., et al. "Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues". ACS Chemical Neuroscience. URL:[Link]
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Li, Y., et al. "Establishment of Broad-Specificity Monoclonal Antibody-Based Immunoassay for Rapid Detection of Indole-Type and Indazole-Type Synthetic Cannabinoids and Metabolites". Analytical Chemistry. URL:[Link]
Sources
- 1. MMB-2201 - Wikipedia [en.wikipedia.org]
- 2. 5-Fluoro-AMB-PICA | C20H27FN2O3 | CID 119058037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for 5F-MDMB-PICA and its 5F-pentylindole analogs to induce cannabinoid-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
